7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Overview
Description
7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride is a chemical compound with the molecular formula C9H11ClN2O2. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural and synthetic compounds.
Mechanism of Action
Target of Action
7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride is a member of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class of compounds Thiq compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that thiq compounds interact with their targets to exert their biological effects .
Biochemical Pathways
Thiq compounds are known to affect various biochemical pathways due to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of catecholamines . This inhibition can affect the levels of neurotransmitters such as adrenaline and noradrenaline, thereby influencing various physiological processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it can alter cellular metabolism by impacting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with PNMT results in the inhibition of this enzyme, thereby reducing the synthesis of catecholamines . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulating neurotransmitter levels and reducing oxidative stress . At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of PNMT affects the catecholamine biosynthesis pathway, leading to changes in the levels of adrenaline and noradrenaline . Additionally, it can influence other metabolic pathways by modulating the activity of key enzymes involved in energy production and oxidative stress responses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it influences mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride typically involves the nitration of 1,2,3,4-tetrahydroisoquinoline. One common method includes the reaction of 1,2,3,4-tetrahydroisoquinoline with nitric acid in the presence of a catalyst to introduce the nitro group at the 7-position. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Reduction: 7-Amino-1,2,3,4-tetrahydroisoquinoline Hydrochloride.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
- 6-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline
- 7-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Comparison: 7-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrochloride is unique due to the presence of the nitro group at the 7-position, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the nitro derivative exhibits different pharmacological properties and reactivity patterns, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
7-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9;/h1-2,5,10H,3-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIXLJRTYZOUCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542854 | |
Record name | 7-Nitro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99365-69-2 | |
Record name | 7-Nitro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00542854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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